Prochloraz

Vue d'ensemble

Description

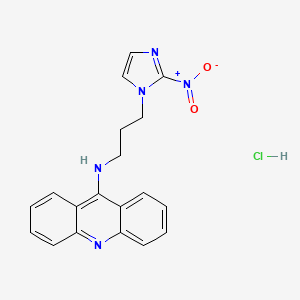

Le Prochloraz est un fongicide imidazole introduit en 1978. Il est largement utilisé en Europe, en Australie, en Asie et en Amérique du Sud dans le jardinage et l'agriculture pour contrôler la croissance des champignons. Le this compound est efficace contre un large éventail de pathogènes fongiques, notamment les Alternaria spp., Botrytis spp., Erysiphe spp., Helminthosporium spp., Fusarium spp., Pseudocerosporella spp., Pyrenophora spp., Rhynchosporium spp., et Septoria spp. Il n'est pas homologué pour une utilisation aux États-Unis .

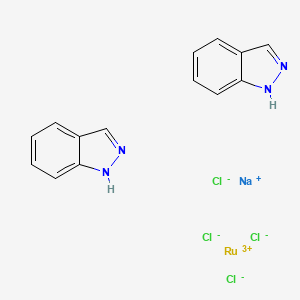

Méthodes De Préparation

Le Prochloraz peut être synthétisé selon diverses méthodes. Une méthode notable implique la technique de polymérisation en émulsion de Pickering. Dans cette méthode, le diisocyanate d'isophorone est utilisé comme monomère réactionnel, et la particule de nano-oxyde de fer(III) - polyéthylèneimine ramifiée agit à la fois comme monomère réactionnel et comme tensioactif. Les nanocapsules de this compound résultantes sont sphériques, avec une taille moyenne de particules d'environ 100 nanomètres .

Analyse Des Réactions Chimiques

Le Prochloraz subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, en présence de dioxyde de chlore, le this compound manganèse présente une stabilité chimique, ce qui est crucial pour son application dans les traitements agrochimiques . De plus, le this compound peut perturber l'intégrité de la membrane cellulaire et réduire la teneur en ergostérol dans les cellules fongiques, ce qui est essentiel pour son action fongicide .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier le comportement de dissipation et l'évaluation des risques des fongicides dans diverses cultures, telles que les fraises et les pommes

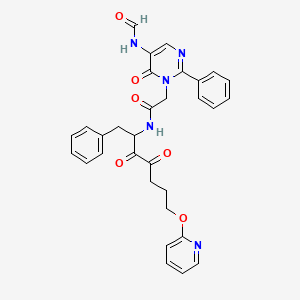

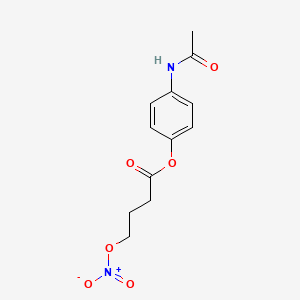

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant l'enzyme lanostérol 14α-déméthylase (CYP51A1), qui est nécessaire à la production d'ergostérol, un composant essentiel de la membrane cellulaire fongique . De plus, le this compound agit comme un antagoniste des récepteurs des androgènes et des œstrogènes, un agoniste du récepteur des hydrocarbures aromatiques, et un inhibiteur des enzymes de la voie de la stéroïdogenèse, telles que CYP17A1 et l'aromatase .

Applications De Recherche Scientifique

Prochloraz has a wide range of scientific research applications:

Mécanisme D'action

Prochloraz exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is necessary for the production of ergosterol, an essential component of the fungal cell membrane . Additionally, this compound acts as an antagonist of the androgen and estrogen receptors, an agonist of the aryl hydrocarbon receptor, and an inhibitor of enzymes in the steroidogenesis pathway, such as CYP17A1 and aromatase .

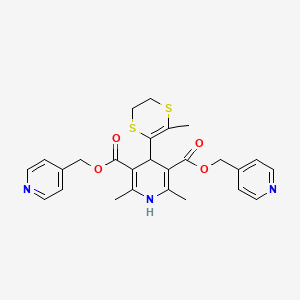

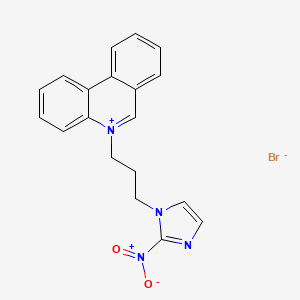

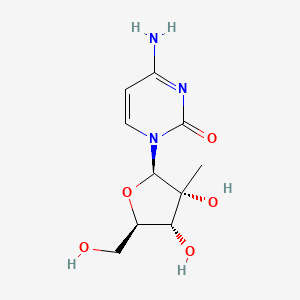

Comparaison Avec Des Composés Similaires

Le Prochloraz est similaire à d'autres fongicides azolés, tels que le kétoconazole, la phénothrine, la procymidone et la vinclozoline. Le this compound est unique dans sa large activité spectrale et ses multiples mécanismes d'action, y compris sa capacité à agir comme un perturbateur endocrinien . Cela en fait un outil précieux en recherche agricole et scientifique.

Propriétés

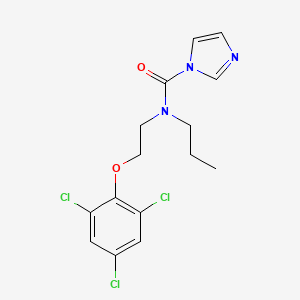

IUPAC Name |

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLSRXXIMLFWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024270 | |

| Record name | Prochloraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67747-09-5 | |

| Record name | Prochloraz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67747-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prochloraz [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochloraz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | omega-COOH-tetranor-LTE3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of prochloraz?

A1: this compound acts by inhibiting the cytochrome P450-dependent sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. [] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q2: How does this compound interact with the CYP51 enzyme?

A2: this compound binds to the heme iron atom in the active site of the CYP51 enzyme through its imidazole nitrogen. [, ] This binding prevents the enzyme from performing its normal function, the demethylation of lanosterol, a precursor to ergosterol. [, ]

Q3: What are the downstream effects of this compound-induced CYP51 inhibition?

A3: The inhibition of CYP51 by this compound leads to the depletion of ergosterol and accumulation of 14α-methyl sterols in fungal cell membranes. [] This disruption in membrane composition compromises membrane fluidity, permeability, and function, ultimately affecting fungal growth and development. []

Q4: What are the known resistance mechanisms to this compound in fungi?

A4: Research has identified several mechanisms of this compound resistance in fungi, including:

- Target site mutations: Mutations in the CYP51 gene (specifically CYP51A, CYP51B, and CYP51C) can reduce the binding affinity of this compound to the target enzyme, rendering the fungicide less effective. [, , , , ] Common mutations include point mutations in the coding region and insertions in the promoter region of CYP51. [, , ]

- Overexpression of target enzyme: Some resistant isolates exhibit increased expression of the CYP51 gene, particularly CYP51A and CYP51B, leading to an elevated level of the target enzyme that can overcome the inhibitory effect of this compound. [, , , ]

- Efflux pumps: Certain fungi possess efflux pumps, such as those belonging to the major facilitator superfamily (MFS), that can actively transport this compound out of the cell, reducing its intracellular concentration and mitigating its fungicidal effect. [, ]

- Cell wall alterations: Exposure to this compound can trigger morphological changes in the fungal cell wall, including increased thickness, that might act as a physical barrier to fungicide penetration. [, ]

Q5: Is there cross-resistance between this compound and other fungicides?

A5: Yes, cross-resistance has been observed between this compound and other demethylation inhibitors (DMIs), particularly those targeting the CYP51 enzyme. [, , ] The extent of cross-resistance can vary depending on the specific DMI and the fungal species involved. [, , ] For example, this compound-resistant isolates of Mycogone rosea exhibited cross-resistance to imazalil, but not to other DMIs like diniconazole or fenbuconazole. [] Similarly, in Fusarium fujikuroi, cross-resistance was observed with imazalil but not with tebuconazole or hexaconazole. []

Q6: Given the emergence of resistance, are there any promising alternatives to this compound?

A6: Researchers are actively exploring alternatives to this compound, including:

- New DMIs: Development of new DMIs with modified structures and potentially novel modes of action is crucial to combatting resistance. [, ] These new molecules may target different binding sites on the CYP51 enzyme or utilize alternative mechanisms to disrupt ergosterol biosynthesis. []

- Combination therapies: Combining this compound with fungicides possessing different modes of action, such as those inhibiting melanin biosynthesis or cell wall synthesis, can enhance efficacy and delay resistance development. [, ]

- Non-chemical approaches: Integrated pest management strategies, such as the use of resistant cultivars, crop rotation, and biological control agents, can minimize reliance on chemical fungicides and contribute to sustainable disease management. [, ]

Q7: What are the key research priorities for addressing this compound resistance?

A7: Future research efforts should focus on:

- Understanding the molecular mechanisms of resistance: Detailed investigations into the genetic and biochemical basis of resistance are essential for developing targeted strategies to overcome or circumvent these mechanisms. [, ]

- Monitoring resistance development: Continuous surveillance of this compound sensitivity in fungal populations is crucial for early detection of resistance and timely implementation of management strategies. [, ]

- Developing rapid and reliable diagnostic tools: Efficient methods for identifying resistant isolates are needed to guide fungicide selection and optimize disease management practices. [, ]

- Evaluating the efficacy and safety of alternative control methods: Rigorous evaluation of new fungicides, combination therapies, and non-chemical approaches is critical for ensuring their effectiveness, safety, and environmental sustainability. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)